(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-18-12-7-2-3-8-13(12)20-15(18)17-14(19)10-5-4-6-11(16)9-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMJLJLXPZKSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to have anti-inflammatory properties. They inhibit the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into thromboxane and prostaglandins.
Mode of Action
The compound likely interacts with its targets, such as the COX enzymes, to inhibit their function. This inhibition could result in a decrease in the production of inflammatory mediators like thromboxane and prostaglandins.
Biological Activity
(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of (E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is with a molecular weight of 302.36 g/mol. The compound features a fluorine atom and a benzo[d]thiazole moiety, which are crucial for its biological activity.
The biological activity of (E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and altering metabolic pathways. For instance, it may inhibit certain kinases involved in cancer cell proliferation.
- Receptor Modulation : It binds to various receptors, modulating their activity and influencing cellular signaling pathways.
- Cell Cycle Arrest : The compound has shown potential in inducing cell cycle arrest in cancer cells, leading to apoptosis.
Biological Activity Overview
The following table summarizes the biological activities reported for (E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide:
Case Studies
Several studies have evaluated the biological activity of (E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide:
- Anticancer Activity Study : A study demonstrated that the compound exhibited cytotoxicity against A-431 and Jurkat cell lines, with IC50 values significantly lower than those of standard drugs like doxorubicin. Molecular dynamics simulations indicated that the compound primarily interacts through hydrophobic contacts with target proteins .
- Antibacterial Efficacy : In vitro tests revealed that this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Antiviral Potential : Research indicated that (E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide could inhibit viral replication in cell cultures, warranting further investigation into its mechanism against specific viruses .
Comparative Analysis
When compared to similar compounds within the benzo[d]thiazole class, (E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide shows enhanced potency due to its unique structural features:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 6-bromobenzo[d]thiazol-2(3H)-one | Anticancer | Lacks fluorine substitution |
| Thiazolo[5,4-d]thiazoles | Antimicrobial | Different structural framework |
| (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene) | Antiviral | Similar fluorine presence |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula (C₁₆H₁₃FN₂OS). †Estimated using analogous compounds.
Key Observations :
- Fluorine Substitution: The 3-fluoro group on the benzamide (target compound) likely enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs like N-(4-phenyl-3-ethylthiazol-2-ylidene)benzamide .
- Methyl vs.
- Sulfonyl and Quinoline Moieties: The sulfonyl group in 4-(quinoline-sulfonyl)-N-(3-methylbenzo[d]thiazol-2-ylidene)benzamide increases polarity, which may enhance aqueous solubility compared to the target compound .
Enzyme Inhibition and Antimicrobial Activity
- Morpholine-derived Thiazoles () : Compounds with nitrophenyl and chlorophenyl substituents (e.g., compound 23 ) inhibit bovine carbonic anhydrase, suggesting that the target compound’s fluorine could similarly enhance enzyme binding via halogen interactions .
- Antibacterial Thiazole Orange Derivative (): The compound 2-((E)-4-hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2-ylidene)methyl)quinolin-1-ium iodide inhibits bacterial cell division by targeting FtsZ. The target compound lacks the quinolinium group but retains the 3-methylbenzothiazole motif, which may confer moderate antibacterial effects .
Fluorescence Sensing
- BTN Sensor () : The benzothiazole-ylidene hydrazone structure in BTN enables selective Cu²⁺ detection via chelation-enhanced fluorescence. The target compound’s 3-fluoro and 3-methyl groups could similarly stabilize metal coordination, though its lack of a naphthol moiety may limit sensor functionality .
Structural Insights from NMR and MS Data
- NMR Trends : In analogs like N-(3-allyl-4-phenylthiazol-2-ylidene)benzamide (), the thiazole proton resonates at δ 7.2–7.8 ppm, while the target compound’s fluorine may deshield adjacent protons, shifting signals downfield .
- Mass Spectrometry : HRMS data for similar compounds (e.g., [M+H]+ = 337.1215 in ) confirm molecular integrity, suggesting the target compound would exhibit analogous fragmentation patterns .
Q & A
Q. How is this compound adapted for theranostic applications (e.g., dual sensing and therapy)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
